molecular formula C43H63N11O12S2 B166955 Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- CAS No. 125666-62-8

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-

Cat. No. B166955
M. Wt: 990.2 g/mol
InChI Key: LFKZJWPKJWLCPZ-RROUQNFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-, is a synthetic analogue of the naturally occurring peptide hormone, oxytocin. It has been studied extensively for its potential therapeutic applications in various medical fields, including obstetrics, gynecology, and psychiatry.

Mechanism Of Action

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- binds to the oxytocin receptor, which is a G protein-coupled receptor. The binding of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- to the receptor activates a signaling pathway that leads to the release of intracellular calcium ions and the activation of downstream effectors. This results in the various physiological and biochemical effects of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-.

Biochemical And Physiological Effects

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- has various biochemical and physiological effects, including the stimulation of uterine contractions, the regulation of social behavior, and the modulation of stress responses. It has also been shown to have anti-inflammatory effects and to promote wound healing.

Advantages And Limitations For Lab Experiments

One advantage of using oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in lab experiments is its high potency and specificity for the oxytocin receptor. This allows for precise control over the experimental conditions and reduces the likelihood of off-target effects. However, one limitation is its relatively short half-life, which requires frequent administration in experiments.

Future Directions

There are several future directions for the study of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in various medical fields. In obstetrics, it could be studied for its potential use in the treatment of preterm labor and postpartum hemorrhage. In gynecology, it could be studied for its potential use in the treatment of menstrual disorders and infertility. In psychiatry, it could be studied for its potential use in the treatment of depression and addiction.
Conclusion:
Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- is a synthetic analogue of the naturally occurring peptide hormone, oxytocin, which has been studied extensively for its potential therapeutic applications in various medical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in various medical fields.

Synthesis Methods

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the solid support and purified to obtain the final product.

Scientific Research Applications

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- has been studied for its potential therapeutic applications in various medical fields. In obstetrics, it has been shown to stimulate uterine contractions and induce labor. In gynecology, it has been studied for its potential use in the treatment of endometriosis and uterine fibroids. In psychiatry, it has been studied for its potential use in the treatment of social anxiety disorder, post-traumatic stress disorder, and autism spectrum disorder.

properties

CAS RN

125666-62-8

Product Name

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-

Molecular Formula

C43H63N11O12S2

Molecular Weight

990.2 g/mol

IUPAC Name

(10S,22S,25S,35S)-N,35-bis(2-amino-2-oxoethyl)-22-[(2S)-butan-2-yl]-25-[(4-hydroxyphenyl)methyl]-2,8,16,21,24,27,34,37-octaoxo-30,31-dithia-3,9,15,20,23,26,33,36-octazatricyclo[16.14.5.03,7]heptatriacontane-10-carboxamide

InChI

InChI=1S/C43H63N11O12S2/c1-3-23(2)36-42(65)47-20-25-18-35(59)46-14-5-4-7-27(38(61)48-21-33(45)57)50-41(64)31-8-6-15-54(31)43(66)30(52-39(62)29(19-32(44)56)51-37(25)60)22-68-67-16-13-34(58)49-28(40(63)53-36)17-24-9-11-26(55)12-10-24/h9-12,23,25,27-31,36,55H,3-8,13-22H2,1-2H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,65)(H,48,61)(H,49,58)(H,50,64)(H,51,60)(H,52,62)(H,53,63)/t23-,25?,27-,28-,29-,30?,31?,36-/m0/s1

InChI Key

LFKZJWPKJWLCPZ-RROUQNFWSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC2CC(=O)NCCCC[C@H](NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC2=O)CC(=O)N)C(=O)NCC(=O)N

SMILES

CCC(C)C1C(=O)NCC2CC(=O)NCCCCC(NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)C(NC2=O)CC(=O)N)C(=O)NCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NCC2CC(=O)NCCCCC(NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)C(NC2=O)CC(=O)N)C(=O)NCC(=O)N

synonyms

1-Mpa-cyclo(4-Glu-8-Lys)-oxytocin
oxytocin, beta mercaptopropionic acid(1)-cyclo(glutamyl(4)-lysyl(8))-
oxytocin, Mpa(1)-cyclo(Glu(4)-Lys(8))-

Origin of Product

United States

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